![molecular formula C12H14N2O2S B2601980 tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate CAS No. 2287298-17-1](/img/structure/B2601980.png)
tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate
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Overview
Description
tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a thieno[3,2-b]pyridine ring system, which is fused with a carbamate group. The tert-butyl group attached to the nitrogen atom adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate typically involves the reaction of thieno[3,2-b]pyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the thieno[3,2-b]pyridine ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Kinase Inhibition
The thieno[3,2-b]pyridine scaffold, which includes tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate, has been identified as a promising template for developing selective inhibitors of protein kinases. These kinases play crucial roles in cell signaling and are implicated in various diseases, including cancer. Research indicates that compounds based on this scaffold can exhibit high selectivity for specific kinases, such as Haspin and CDKLs, which are involved in cell cycle regulation and mitosis.
Case Study : A study highlighted the development of highly selective kinase inhibitors utilizing the thieno[3,2-b]pyridine core. The compound MU1920 was noted for its potential as a quality chemical probe suitable for in vivo applications, although it did not exhibit cytotoxic effects on cancer cells when used alone .
Sphingomyelinase Inhibition
Tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate derivatives have been explored for their ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of nSMase2 can lead to reduced exosome release from neurons, potentially mitigating neurodegeneration.
Case Study : A compound derived from this class demonstrated favorable pharmacokinetic properties, including substantial oral bioavailability and brain penetration in mouse models of Alzheimer's disease. The structure–activity relationship (SAR) studies revealed that modifications to the carbamate structure could enhance inhibitory activity against nSMase2 while maintaining desirable pharmacokinetics .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-{thieno[3,2-b]pyridin-7-yl}carbamate
- tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- tert-butyl (3-hydroxypyridin-2-yl)carbamate
Uniqueness
tert-butylN-{thieno[3,2-b]pyridin-2-yl}carbamate stands out due to its unique thieno[3,2-b]pyridine ring system, which imparts distinct chemical and biological properties.
Biological Activity
Tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate is a compound belonging to the thienopyridine class, characterized by its unique structural features that enhance its biological activity. This article explores its biological activities, particularly focusing on its role as a potential inhibitor of mitogen-activated protein kinase (MEK) pathways, which are crucial in cancer research.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₄N₂O₂S |
Molecular Weight | 250.32 g/mol |
IUPAC Name | 2-Methyl-2-propanyl thieno[3-2-b]pyridin-2-ylcarbamate |
Synonyms | Carbamic acid-N-thieno[3-2-b]pyridin-2-yl--1,1-dimethylethyl ester |
The presence of a tert-butyl group enhances the lipophilicity of the compound, facilitating its interaction with biological targets.
Tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate primarily functions as an inhibitor of MEK pathways. MEK inhibitors are significant in cancer treatment as they can block essential signaling pathways that promote tumor growth and survival. The compound's structural characteristics allow it to interact specifically with targets within these pathways, making it a candidate for further pharmacological development .
Binding Studies
Research has shown that this compound effectively binds to specific targets within the MEK signaling pathway. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate binding affinities and mechanisms. These studies indicate that the compound's interactions are crucial for optimizing its efficacy as an inhibitor .
Inhibition Studies
In vitro studies have demonstrated that tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate exhibits significant inhibitory activity against various kinases involved in cancer progression. For instance, it has been shown to inhibit Haspin kinase effectively, which plays a role in mitosis. However, inhibiting Haspin alone does not elicit cytotoxic effects in cancer cells, suggesting that combination therapies may be necessary for effective treatment .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological properties of tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate:
Compound Name | Unique Features |
---|---|
Tert-butyl N-[3-bromo-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbamate | Enhanced lipophilicity and potential increased activity |
Tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate | Differentiates through sulfonamide functionality |
Tert-butyl N-{thieno[3,2-b]pyridin-6-yl}carbamate | Different ring fusion pattern may affect biological properties |
This table illustrates how variations in substituents and ring structures can influence pharmacological profiles .
Research Findings
Recent studies have identified new series of highly selective kinase inhibitors based on the thieno[3,2-b]pyridine scaffold. These findings suggest that this scaffold provides a versatile template for developing inhibitors targeting underexplored protein kinases .
Additionally, research has indicated that compounds sharing structural similarities with tert-butyl N-{thieno[3,2-b]pyridin-2-yl}carbamate may exhibit varying degrees of biological activity depending on their specific modifications .
Properties
IUPAC Name |
tert-butyl N-thieno[3,2-b]pyridin-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-10-7-8-9(17-10)5-4-6-13-8/h4-7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNLKNZYPOCCKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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